Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]-
Description
Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]- is a compound belonging to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. The addition of a methyl group and a sulfonyl group attached to a methylphenyl ring makes this compound unique and potentially useful in various scientific and industrial applications.
Properties
CAS No. |
61609-40-3 |
|---|---|
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
1-methyl-3-(4-methylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H19NO2S/c1-11-5-7-12(8-6-11)17(15,16)13-4-3-9-14(2)10-13/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
HCOOLCZQFCZANO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CCCN(C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]- can be achieved through several methods. One common approach involves the reaction of piperidine with a sulfonyl chloride derivative in the presence of a base. The reaction typically proceeds as follows:
Starting Materials: Piperidine, 4-methylbenzenesulfonyl chloride, and a base such as triethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Procedure: Piperidine is added to a solution of 4-methylbenzenesulfonyl chloride and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the desired product.
Industrial Production Methods
Industrial production of piperidine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Piperidine derivatives are often explored for their potential therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects.
Industry: The compound can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered heterocyclic amine.
Pyridine: A six-membered heterocyclic aromatic compound with a nitrogen atom.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Pyrrolidine: A five-membered heterocyclic amine.
Uniqueness
Piperidine, 1-methyl-3-[(4-methylphenyl)sulfonyl]- is unique due to the presence of both a methyl group and a sulfonyl group attached to a methylphenyl ring. This structural modification imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
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